

Technical Guide: Discovery and Synthesis of Compound M084 (Osimertinib)

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Compound of Interest		
Compound Name:	M084	
Cat. No.:	B1675827	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction and Discovery

Osimertinib (formerly AZD9291) is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca.[1] Its discovery was driven by a critical unmet need in the treatment of non-small cell lung cancer (NSCLC).[2][3] While first and second-generation EGFR-TKIs like gefitinib and erlotinib were effective in patients with EGFR-sensitizing mutations (e.g., exon 19 deletions or L858R mutation), most patients eventually developed resistance.[2][3][4] The most common mechanism of acquired resistance, accounting for approximately 60% of cases, is the emergence of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[4][5][6]

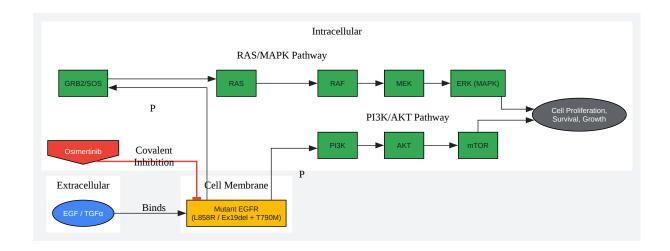
The drug discovery program that led to Osimertinib was initiated in 2009 with the goal of developing an inhibitor that could selectively and irreversibly target the T790M mutant form of EGFR while sparing the wild-type (WT) version of the receptor.[2][7] Sparing WT-EGFR was a key objective to reduce the dose-limiting toxicities, such as skin rash and diarrhea, commonly associated with earlier-generation TKIs.[3][4] Through a structure-driven design process, a mono-anilino-pyrimidine compound was identified that could form a covalent bond with the Cysteine-797 residue in the ATP-binding site of EGFR.[4][8] This covalent interaction leads to irreversible inhibition.[9][10] The program rapidly progressed, identifying the clinical candidate in under three years and achieving its first FDA approval in November 2015.[2][7]



Mechanism of Action

Osimertinib functions as an irreversible inhibitor of EGFR by covalently binding to the Cysteine-797 residue within the ATP-binding pocket of the kinase domain.[4][10] It is highly selective for EGFR harboring both TKI-sensitizing mutations (e.g., Exon 19 deletion, L858R) and the T790M resistance mutation.[4][9][11] In contrast, it has significantly lower activity against wild-type EGFR, which accounts for its improved safety profile compared to earlier generation TKIs.[1][4]

By blocking the ATP-binding site, Osimertinib inhibits the autophosphorylation of the EGFR receptor, which is the critical first step in the activation of downstream signaling cascades.[5][9] This blockade effectively shuts down key pathways responsible for cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5][10][12]



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Caption: Osimertinib's mechanism of action on the EGFR signaling pathway.

Quantitative Data



In Vitro Potency and Selectivity

Osimertinib demonstrates high potency against clinically relevant EGFR mutations while maintaining a significant selectivity margin over wild-type EGFR.

Cell Line	EGFR Mutation Status	IC50 (nM)	Reference	
PC-9	Exon 19 deletion	23	[13]	
H1975	L858R + T790M	4.6	[13]	
PC-9ER	Exon 19 deletion + T790M	166	[13]	
LoVo	Wild-Type	493.8	[14]	

Pharmacokinetic Properties

Pharmacokinetic data from human studies at the recommended 80 mg once-daily dose.

Parameter	Value	Reference
T _{max} (Median)	6 hours	[1]
Mean Half-life (t1/2)	48 hours	[1][15]
Oral Clearance (CL/F)	14.3 L/hr	[1][15]
Volume of Distribution (Vd)	918 L	[1]
Plasma Protein Binding	95%	[1]
Metabolism	Primarily via CYP3A4/5	[1][16][17]
Excretion	68% in feces, 14% in urine	[1][15]
Active Metabolites	AZ7550, AZ5104 (circulate at ~10% of parent)	[1][16]

Clinical Efficacy (FLAURA Trial)

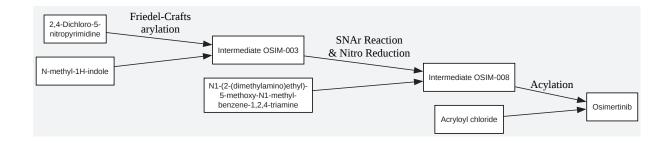


Summary of key efficacy endpoints from the FLAURA Phase III trial, which compared first-line Osimertinib to first-generation TKIs (gefitinib or erlotinib) in patients with EGFR-mutated advanced NSCLC.

Endpoint	Osimertinib	Comparator (Gefitinib or Erlotinib)	Hazard Ratio (95% CI)	Reference
Median Progression-Free Survival (PFS)	18.9 months	10.2 months	0.46 (0.37-0.57)	[18]
Median Overall Survival (OS)	38.6 months	31.8 months	0.80 (0.64-1.00)	[18]
Objective Response Rate (ORR)	80%	76%	-	[5]
Median Duration of Response	17.2 months	8.5 months	-	[5]

Experimental ProtocolsSynthesis of Osimertinib

The following is a representative, multi-step synthesis protocol adapted from the literature.[19] [20][21]





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